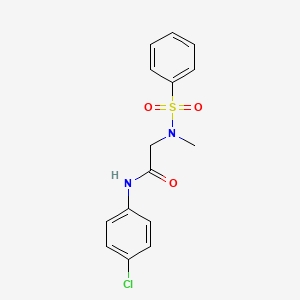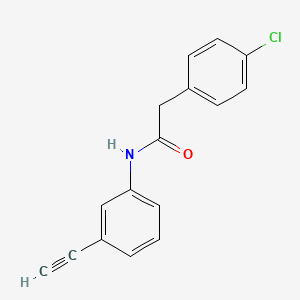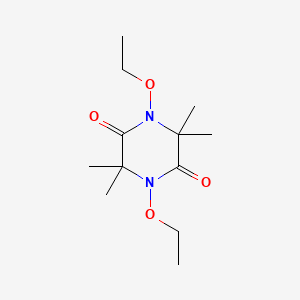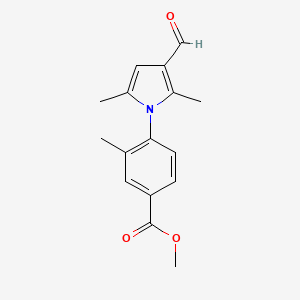
3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate, also known as NBAM, is a chemical compound that has gained attention in scientific research due to its potential applications in drug delivery systems. NBAM is a prodrug that can be activated by light, making it a promising candidate for targeted drug delivery.
Mécanisme D'action
The mechanism of action of 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate involves the activation of the nitrobenzyl group by light. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the ester bond and release of the active drug.
Biochemical and Physiological Effects
Studies have shown that 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate is non-toxic and has low cytotoxicity. When activated by light, 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate releases the active drug in a localized manner, minimizing the potential for systemic toxicity. 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate has also been shown to have good stability and can be stored for extended periods of time.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate is its potential for targeted drug delivery, which can increase the efficacy of cancer treatments while minimizing side effects. 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate is also relatively easy to synthesize and can be incorporated into a variety of drug delivery systems. However, one limitation of 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate is its dependence on light activation, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate. One area of interest is the development of more efficient and effective light sources for activating 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate. Another area of research is the development of new drug delivery systems that can incorporate 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate and target specific types of cancer cells. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate in vivo.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate involves the reaction of 3-nitrobenzyl alcohol with 3-amino-4-methylbenzoic acid in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is a yellow powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate has been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate photosensitizing agents. 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate can be incorporated into liposomes or other drug delivery systems and targeted to cancer cells. When exposed to light, 3-nitrobenzyl 3-(acetylamino)-4-methylbenzoate is activated and releases the active drug, which can induce cell death in cancer cells.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 3-acetamido-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-6-7-14(9-16(11)18-12(2)20)17(21)24-10-13-4-3-5-15(8-13)19(22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBCPCFPCGRVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)


![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)

